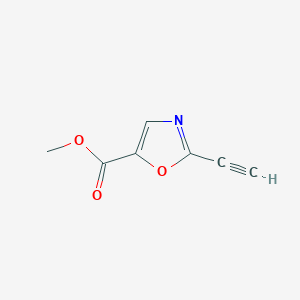![molecular formula C19H17N5O B2705371 N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393785-54-1](/img/structure/B2705371.png)
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .
Synthesis Analysis
The synthesis of such compounds typically involves a series of reactions starting with the synthesis of a pyrimidine derivative by reacting an aminothiophene derivative with urea . The resulting compound is then treated with different amines in N,N-dimethylformamide/Hung’s base at 80°C to give the final product . The structures of the synthesized compounds are confirmed by 1H and 13C NMR, and mass spectrometry data .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H and 13C NMR spectrometry . The NMR spectrum provides information about the number and type of chemical entities in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include condensation, chlorination, and nucleophilic substitution . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point can be determined experimentally . Its NMR spectrum provides information about its chemical structure .Wissenschaftliche Forschungsanwendungen
Macromolecular Adduct Formation and Metabolism
Research has shown that HCAs such as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which share a similar chemical framework with N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, form macromolecular adducts with protein and DNA. These adducts have been studied in humans and rodents, revealing that adduct levels in human tissues are generally greater than those in rodents administered equivalent doses. This suggests differences in metabolite profiles and bioactivation between humans and rodents, indicating the need for further investigation into the human-specific metabolic pathways and detoxification mechanisms of such compounds (Turteltaub et al., 1999).
Dietary Exposure and Cancer Risk
Studies have focused on the exposure to HCAs through cooked foods and their potential link to cancer risk. The quantification of these carcinogenic HCAs in various foods has indicated that levels of compounds like PhIP are significant, suggesting that humans are continuously exposed to these compounds through diet. Such exposure is considered an important factor in evaluating the risk of developing cancers, particularly in tissues directly exposed to metabolized compounds, such as the colon or breast (Wakabayashi et al., 1993). Research into the urinary metabolite profiles of PhIP, for example, has helped in understanding the bioactivation and DNA adduct formation processes, providing insights into the mechanisms through which HCAs may contribute to carcinogenesis (Malfatti et al., 2006).
Implications for Human Health
The metabolism and detoxification of HCAs have significant implications for human health, particularly concerning cancer risk. Studies have explored the genetic polymorphisms affecting the metabolism of HCAs, such as the role of glutathione S-transferases (GSTs) in detoxifying activated carcinogen metabolites. These studies suggest that individual genetic variations can influence the susceptibility to cancer risks associated with HCA exposure, highlighting the importance of personalized dietary recommendations and interventions (Coles et al., 2001).
Wirkmechanismus
Target of Action
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel compound that has been synthesized and studied for its biological activity . The primary target of this compound is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and its regulation, making it a significant target for various therapeutic interventions.
Mode of Action
The interaction of this compound with its target involves docking against the acetyl-CoA carboxylase enzyme . This interaction can lead to changes in the enzyme’s activity, potentially disrupting the normal biosynthesis of fatty acids within the cell.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to fatty acid metabolism, given its interaction with the acetyl-CoA carboxylase enzyme . The downstream effects of this interaction could include alterations in cellular energy production and storage, as fatty acids play a crucial role in these processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on fatty acid biosynthesis. By interacting with the acetyl-CoA carboxylase enzyme, this compound could disrupt normal cellular processes related to energy production and storage .
Biochemische Analyse
Biochemical Properties
N-(2-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with acetyl-CoA carboxylase enzyme . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
In terms of cellular effects, this compound has been found to exhibit cytotoxic activities against various cell lines. For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2/cyclin A2 .
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-2-25-17-11-7-6-10-16(17)23-18-15-12-22-24(19(15)21-13-20-18)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNXCDCPDXGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)


![1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2705294.png)

![2-(3-chlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2705299.png)
![6,7-dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2705300.png)
![(E)-N-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2705301.png)




![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2705310.png)
